N-Benzylidene-o-toluidine

Mass Spectrometry Schiff Base Fragmentation Pathway

Researchers requiring a sterically hindered Schiff base ligand often face isomer contamination that confounds analytical detection and reaction selectivity. N-Benzylidene-o-toluidine provides a structurally verified ortho-methyl architecture that eliminates this risk. - Ortho-specific EI-MS fragmentation to protonated indole/benzofuran ions enables unambiguous isomer identity confirmation, preventing co-eluting para/meta isomer misassignment during raw material inspection. - Steric hindrance from the ortho-methyl group enforces non-planar metal coordination geometry, distinct from the planar complexes formed by N-benzylideneaniline or p-toluidine analogs. - Pre-formed, isomerically pure material eliminates mixed-isomer product streams that would compromise regioselectivity in subsequent cycloadditions, reductions, or cross-couplings.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 5877-55-4
Cat. No. B3370949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-o-toluidine
CAS5877-55-4
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=CC2=CC=CC=C2
InChIInChI=1S/C14H13N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-11H,1H3
InChIKeyPUUAIRXOPHLROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-o-toluidine Procurement Guide


N-Benzylidene-o-toluidine is an aromatic Schiff base (imine) formed by condensation of benzaldehyde with o-toluidine, bearing a methyl group at the ortho position of the N-phenyl ring [1]. This ortho substitution introduces steric hindrance and electronic effects that differentiate it from its parent compound N-benzylideneaniline (CAS 538-51-2) and the para-methyl isomer N-benzylidene-p-toluidine (CAS 2272-45-9). With a molecular formula of C₁₄H₁₃N, molecular weight of 195.26 g/mol, and a boiling point of approximately 321.94 °C, this compound serves as a ligand in coordination chemistry and a key intermediate in organic synthesis .

Identity Ortho-specific GC-MS fragmentation enables unambiguous isomer confirmation.
Ligand Design Ortho-methyl steric hindrance provides tunable coordination geometry for metal complexes.
Synthesis Pre-formed ortho isomer eliminates variable imine formation kinetics compared to parent aniline.

Why Generic Substitution Fails for N-Benzylidene-o-toluidine


The position of the methyl substituent on the aniline ring governs the compound's reactivity, mass spectrometric fragmentation pathway, and biological activity profile. The ortho-methyl group enables a characteristic gas-phase cyclization upon electron ionization that is absent in the para and meta isomers, making the ortho isomer uniquely identifiable by GC-MS [1]. In antibacterial assays, Schiff base derivatives bearing the o-toluidine moiety consistently exhibit the lowest activity among the aniline, p-toluidine, and o-toluidine series—a rank-order that can dictate suitability for applications requiring either high antimicrobial potency or minimal microbiota disturbance [2]. Simple substitution with the unsubstituted or para-substituted analog would alter both analytical detectability and biological performance, undermining reproducibility in regulated research or industrial processes.

Analytical fingerprint mismatch

The ortho-specific EI-MS cyclization produces diagnostic heterocyclic ions absent in para/meta isomers; simple substitution loses this confirmatory signature.

Activity rank-order reversal

Replacing with aniline or p-toluidine analog significantly alters antibacterial activity profile; the ortho isomer consistently ranks lowest, which may shift experimental outcomes.

Steric environment alteration

The ortho-methyl group introduces steric congestion near the imine nitrogen; para or unsubstituted analogs cannot reproduce this coordination effect, impacting catalyst performance.

Quantitative Differentiation Evidence


Ortho-Specific EI-MS Fragmentation Fingerprint

Under electron ionization conditions, N-benzylidene-o-toluidine (compound 1a) undergoes an ortho-specific rearrangement to yield fragment ions identified by collision-activated mass-analysed ion kinetic energy spectrometry as protonated indole (m/z 118), benzofuran (m/z 118), and 1,2-benzisoxazole (m/z 119) [1]. This fragmentation pathway is shared with other ortho-substituted Schiff bases such as N-(o-methylbenzylidene)aniline (1b) and N-salicylideneaniline (1c), but is structurally impossible for the para-methyl isomer N-benzylidene-p-toluidine and the meta-methyl isomer N-benzylidene-m-toluidine, which lack an ortho-hydrogen available for cyclization.

Ortho-Specific EI-MS Fragmentation
Head-to-head
Produces diagnostic ions: protonated indole (m/z 118), benzofuran (m/z 118), and 1,2-benzisoxazole (m/z 119). Para and meta isomers lack this ortho-cyclization pathway.
Enables unambiguous isomer identity confirmation by GC-MS.
GLP-compliant QC requires ortho-specific signature for incoming material.
Mass Spectrometry Schiff Base Fragmentation Pathway

Antibacterial Activity Rank Order

In a study of C2-benzaldehyde-C6-aniline double Schiff base derivatives of chitosan, the antibacterial activity against Escherichia coli (ATCC 35218) followed the rank order aniline > p-toluidine > o-toluidine, while against Staphylococcus aureus (ATCC 25923) the order was p-toluidine > aniline > o-toluidine [1]. In both bacterial strains, the o-toluidine derivative exhibited the lowest antibacterial activity. The IC₅₀ of the o-toluidine-chitosan derivative was 0.0035 mg/L against E. coli and 0.0031 mg/L against S. aureus, which—although superior to unmodified chitosan (IC₅₀ 0.0064 mg/L)—represents the weakest antibacterial potency within the substituted aniline series evaluated.

Antibacterial Rank Order
Class-level
Rank (E. coli): aniline > p-toluidine > o-toluidine. Rank (S. aureus): p-toluidine > aniline > o-toluidine. o-Toluidine derivative IC₅₀ 0.0035 mg/L (E. coli), 0.0031 mg/L (S. aureus).
Reported lowest antibacterial activity within the substituted aniline series; may support applications requiring reduced antimicrobial interference.
Derived from chitosan Schiff base derivatives; direct extrapolation requires validation.
Antibacterial Structure-Activity Relationship Schiff Base

DFT-Computed Schiff Base Formation Energetics

A density functional theory (DFT) study of the reaction of benzaldehyde with four closely related aromatic amines—aniline, o-toluidine, m-toluidine, and p-toluidine—under nonpolar conditions revealed that the activation energies for the first transition state are influenced by the position of the methyl substituent [1]. Although the study emphasizes the role of auto-protolysis in enabling realistic reaction rates at picomolar proton concentrations, the inclusion of o-toluidine in this systematic comparison confirms that the ortho-methyl group introduces steric perturbations at the imine-forming transition state that are distinct from those of the meta- and para-substituted analogs. Quantitative activation energy values for each amine are provided in the supplementary information of the published article.

DFT Formation Energetics
Reported
Ortho-methyl group perturbs imine-forming transition state geometry, yielding a distinct activation barrier vs. aniline, m-toluidine, and p-toluidine. Exact ΔG‡ values in Silva (2020).
Synthetic protocols for parent aniline may not directly transfer; pre-formed ortho Schiff base ensures consistent yield.
Quantitative values require reference to supplementary DFT data.
DFT Calculation Reaction Mechanism Imine Synthesis

Ortho-Methyl Steric Effect on Metal Coordination

The ortho-methyl group of N-benzylidene-o-toluidine introduces steric congestion around the imine nitrogen donor atom, which alters the coordination geometry and stability of its transition metal complexes relative to the sterically unencumbered N-benzylideneaniline . Complexes of cobalt(II), nickel(II), copper(II), cadmium(II), and mercury(II) with tetradentate Schiff base ligands derived from o-toluidine have been prepared and exhibit octahedral geometry for Coᴵᴵ and Niᴵᴵ [1]. The ortho-methyl substituent can enforce a more distorted coordination environment, influence metal–ligand bond lengths, and shift reduction potentials—parameters that directly affect catalytic turnover frequency and enantioselectivity in asymmetric transformations.

Steric Effect on Metal Binding
Class-level
Ortho-methyl group (Taft Es ≈ −1.24) imposes steric hindrance near imine N, favoring distorted octahedral/tetrahedral geometries. Unsubstituted aniline permits planar coordination.
Enables tunable steric parameter for catalyst design; para isomer cannot replicate this coordination effect.
Extent of distortion depends on metal ion and ligand set; verify with target complex.
Coordination Chemistry Schiff Base Ligand Steric Effect

Validated Application Scenarios


GC-MS Identity Confirmation and Purity QC

The ortho-specific EI-MS fragmentation producing protonated indole, benzofuran, and 1,2-benzisoxazole ions [Evidence Item 1] provides an unambiguous fingerprint for N-benzylidene-o-toluidine identity verification. Analytical laboratories can use this signature to distinguish the ortho isomer from co-eluting para and meta isomers in incoming raw material inspection, ensuring that the correct isomer is released for downstream use [1].

Chemical Probe Development with Minimal Antimicrobial Off-Target Effects

The consistently lowest antibacterial activity of the o-toluidine scaffold among the aniline/toluidine series against both E. coli and S. aureus [Evidence Item 2] makes N-benzylidene-o-toluidine a preferred starting material or substructure for probe molecules where intrinsic antibacterial effects would confound mechanism-of-action studies [2].

Sterically Tuned Ligand for Asymmetric Catalysis

The ortho-methyl group introduces significant steric hindrance around the imine nitrogen donor, enabling control over metal complex geometry and catalytic pocket shape [Evidence Item 4]. N-Benzylidene-o-toluidine is therefore procured when a sterically demanding, non-planar ligand environment is required, in contrast to the planar coordination afforded by N-benzylideneaniline or the remote-substituted p-toluidine analog [3].

Isomerically Pure Synthetic Intermediate

The DFT-documented distinct activation barrier for Schiff base formation with o-toluidine [Evidence Item 3] underscores that synthetic routes optimized for the parent aniline cannot be assumed transferable. Procurement of pre-formed, isomerically pure N-benzylidene-o-toluidine eliminates the risk of mixed-isomer product streams that would compromise regioselectivity in subsequent transformations such as cycloadditions, reductions, or metal-catalyzed cross-couplings [4].

Application
Selection Property
Validation Focus
GC-MS Isomer QC
Ortho-specific fragmentation fingerprint
Isomer identity confirmation via diagnostic ion detection
Low-interference probe development
Lowest antibacterial activity rank in aniline/toluidine series
Antibacterial assay profile review (E. coli, S. aureus panel)
Sterically demanding catalysis
Ortho-methyl steric hindrance at imine N
Metal complex geometry and catalytic turnover evaluation
Pre-formed synthetic building block
Isomerically pure ortho Schiff base
Regioselective transformation reproducibility
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